1-chloro-3,5-diphenylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3,5-diphenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJKHXKJEGJOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403117 | |
| Record name | 5'-Chloro-1,1':3',1''-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126866-34-0 | |
| Record name | 5'-Chloro-1,1':3',1''-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-CHLORO-(1,1',3',1'')TERPHENYL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization As a Chlorinated Meta Terphenyl Derivative
1-Chloro-3,5-diphenylbenzene is an organic compound that belongs to the class of chlorinated meta-terphenyls. wikipedia.org Terphenyls are hydrocarbons consisting of a central benzene (B151609) ring substituted with two phenyl groups. The isomers of terphenyl are distinguished by the relative positions of the phenyl substituents; in the case of meta-terphenyl, the phenyl groups are located at the 1 and 3 positions of the central benzene ring. wikipedia.org The structure of this compound is characterized by this meta-terphenyl backbone with a chlorine atom attached to the 5' position of the central ring. nih.gov
The presence of the bulky phenyl groups at the meta positions creates a sterically hindered environment, a characteristic feature of m-terphenyl (B1677559) derivatives that influences their chemical reactivity and physical properties. wikipedia.org This steric hindrance is a key aspect of their utility in various chemical applications, particularly in the stabilization of reactive species. wikipedia.org The addition of a chlorine atom to this framework introduces a site for further functionalization and modifies the electronic properties of the molecule.
Significance Within the Field of Polyhalogenated Aromatic Compounds
Polyhalogenated aromatic compounds (PHAs) are a broad class of chemicals characterized by an aromatic structure to which multiple halogen atoms are attached. mdpi.com This group includes well-known persistent organic pollutants such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs). mdpi.comiwc.int PHAs have been the subject of extensive research due to their environmental persistence and biological activities. mdpi.comiwc.intacs.org
1-Chloro-3,5-diphenylbenzene, as a chlorinated aromatic compound, falls within this larger category. The study of such compounds is significant for understanding the structure-activity relationships of halogenated aromatics. The number and position of halogen atoms on the aromatic rings can dramatically influence the compound's chemical, physical, and toxicological properties. iwc.intscience.gov Research on PHAs often focuses on their synthesis, environmental fate, and potential biological impacts, which can range from enzyme induction to disruption of hormonal systems. iwc.int While many PHAs are studied for their negative environmental and health impacts, others are investigated for their utility as intermediates in organic synthesis and materials science. oup.com
Overview of Current Research Trajectories for Aryl Chlorides
Directed Synthesis Approaches for the 1-Chloro-3,5-Diphenylbenzene Core
The construction of the this compound framework can be achieved through several strategic pathways. These include building the diphenyl-substituted ring system via metal-catalyzed cross-coupling reactions or by direct, late-stage chlorination of a 1,3-diphenylbenzene precursor.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, making them highly suitable for synthesizing biaryl and polyaryl compounds. libretexts.orgmdpi.com The Suzuki-Miyaura and Negishi couplings are particularly relevant for constructing the this compound core.
The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organic halide or triflate, is a cornerstone of modern organic synthesis for creating C-C bonds. libretexts.orgmdpi.com This reaction is widely used in pharmaceutical synthesis due to its reliability and the commercial availability of diverse starting materials. mdpi.com For the synthesis of this compound, a key strategy involves the double cross-coupling of a tri-substituted benzene (B151609) ring with a phenylboronic acid derivative.
A plausible synthetic route starts from a 1,3,5-trihalogenated benzene. For instance, the reaction of 1,3-dibromo-5-chlorobenzene (B31355) with two equivalents of phenylboronic acid under palladium catalysis would selectively form the two new phenyl-carbon bonds at the more reactive bromo-positions, leaving the chloro-substituent intact. The reactivity difference between aryl bromides and chlorides is a known phenomenon, with aryl chlorides being significantly less reactive and requiring more robust catalytic systems for activation. libretexts.orguwindsor.ca
Research has demonstrated the synthesis of the closely related compound, 1-bromo-3,5-diphenylbenzene (B177409), starting from 1,3,5-tribromobenzene (B165230) via a Suzuki-Miyaura reaction. nih.govresearchgate.net This precedent supports the feasibility of selectively coupling at two of three halogen positions on a benzene ring. The choice of catalyst and base is critical; systems like tetrakis(triphenylphosphine)palladium(0) with a base such as potassium carbonate in a mixed solvent system are often effective. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Application Example | Citation |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Synthesis of aromatic dendrimers from aryl halides. | researchgate.net |
| PdCl₂(dppf) | K₂CO₃ | Methanol | Site-selective coupling of dihalopyridines. | rsc.org |
| NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | Coupling of aryl halides in green solvents. | acs.org |
| XPhos G2 | LiOH | - | One-pot borylation and Suzuki coupling. | mdpi.com |
The Negishi cross-coupling reaction provides another powerful method for C-C bond formation, coupling an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is notable for its high functional group tolerance and its effectiveness in coupling various types of carbon atoms (sp³, sp², and sp). wikipedia.org While palladium is a common catalyst, nickel-based catalysts are also frequently used and offer a more cost-effective alternative, especially for activating less reactive aryl chlorides. wikipedia.orgorganic-chemistry.org
The synthesis of this compound via Negishi coupling could involve the reaction of 1,3-dichloro-5-iodobenzene (B1583806) with two equivalents of phenylzinc chloride, or conversely, the reaction of 1,3-diphenylzinc chloride with 1,3,5-trichlorobenzene. The challenge in the latter case lies in the selective reaction of only one chlorine atom.
A more direct approach would be the coupling of 1,3-dibromo-5-chlorobenzene with phenylzinc chloride. The higher reactivity of the C-Br bonds compared to the C-Cl bond would facilitate selective substitution. Nickel-catalyzed Negishi couplings have shown high activity for aryl chlorides, utilizing ligands such as amido pincer complexes to achieve high yields under relatively mild conditions. organic-chemistry.org However, the reaction's utility in industrial applications is sometimes limited by the air and moisture sensitivity of the organozinc reagents. taylorandfrancis.com
Table 2: Catalyst Systems for Negishi Cross-Coupling
| Catalyst Type | Example Catalyst | Substrates | Key Features | Citation |
|---|---|---|---|---|
| Palladium-based | Pd[P(tBu₃)]₂ | Aryl chlorides | First general protocol for aryl chlorides. | nih.gov |
| Palladium-based | Palladacycle with RuPhos ligand | Sterically hindered biaryls | Highly active, low catalyst loadings. | nih.gov |
| Nickel-based | Ni(acac)₂ / PPh₃ | Aryl-aryl coupling | In situ generation of active Ni(0) species. | wikipedia.org |
| Nickel-based | Amido Pincer Nickel Complex | Aryl chlorides and arylzinc reagents | High catalytic activity and functional group tolerance. | organic-chemistry.org |
Aryl chlorides are challenging substrates for cross-coupling reactions due to the strength of the C-Cl bond, making their activation a key area of catalyst development. nih.govresearchgate.net The oxidative addition of the aryl chloride to the low-valent metal center (e.g., Pd(0) or Ni(0)) is often the rate-limiting step. researchgate.net
Several principles guide the design of effective catalysts:
Electron-Rich and Bulky Ligands: Ligands play a crucial role in enhancing the catalytic activity. Bulky, electron-donating phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines (e.g., XPhos, RuPhos), are highly effective. nih.govwhiterose.ac.uk These ligands stabilize the metal center and promote the oxidative addition step.
Alternative Metal Catalysts: Nickel catalysts are often more effective than palladium for activating aryl chlorides and are also more abundant and less expensive. organic-chemistry.org Amido pincer complexes of nickel have demonstrated high efficiency in Negishi couplings of aryl chlorides. organic-chemistry.org Cobalt has also emerged as a viable alternative for Suzuki-type couplings of aryl chlorides, particularly when using alkoxide bases. acs.org
Precatalyst Technology: Modern precatalysts, such as palladacycles, are designed for efficient and rapid in-situ formation of the active L₁Pd(0) species. nih.govwhiterose.ac.uk This allows reactions to proceed under milder conditions and with lower catalyst loadings.
Photoredox Catalysis: Advanced methods like photoredox catalysis can overcome the high reduction potentials of aryl chlorides. nih.govnih.gov By using a photocatalyst, it's possible to generate aryl radicals from unactivated aryl chlorides, which can then participate in coupling reactions. nih.gov N-phenylphenothiazines, for example, have been developed as potent organophotoredox catalysts capable of cleaving strong C-Cl bonds upon photo-induced electron transfer. nih.gov
An alternative synthetic route to this compound is the direct chlorination of 1,3-diphenylbenzene via electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com In this reaction, an electrophilic chlorine species attacks the aromatic ring, replacing a hydrogen atom. libretexts.org
The key challenge in this approach is controlling the regioselectivity. The two phenyl substituents on the central benzene ring are ortho-, para-directing groups. This means they activate positions 2, 4, and 6 for electrophilic attack. The desired position, C5, is meta to both phenyl groups and is therefore electronically disfavored. However, it is also the least sterically hindered position among the remaining C-H bonds (C2, C4, C5, C6). Achieving chlorination at C5 would require overcoming the strong electronic directing effects of the phenyl groups.
Common reagents for electrophilic chlorination include molecular chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), often activated by a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comjove.com The Lewis acid polarizes the Cl-Cl bond, creating a more potent electrophile (Cl⁺). libretexts.orgjove.com
Recent studies have shown that the reactivity of chlorinating agents can be fine-tuned using organocatalysts or specific solvent systems. acs.org For instance, acetonitrile (B52724) can activate SO₂Cl₂ for the chlorination of even deactivated aromatics, while polyfluorinated alcohols can catalyze the chlorination of less reactive arenes by stabilizing the transition state. acs.orgacs.org Despite these advances, selectively directing the chlorine atom to the C5 position of 1,3-diphenylbenzene against the electronic bias remains a significant synthetic hurdle. It is possible that a mixture of isomers would be formed, requiring subsequent separation.
Table 3: Common Reagents for Electrophilic Aromatic Chlorination
| Chlorinating Agent | Activator/Catalyst | Key Features | Citation |
|---|---|---|---|
| Chlorine (Cl₂) | FeCl₃ or AlCl₃ | Standard Lewis acid catalysis for benzene and derivatives. | masterorganicchemistry.comjove.com |
| Sulfuryl Chloride (SO₂Cl₂) | Acetonitrile | Enables chlorination of less reactive aromatics; byproducts (SO₂, HCl) are gaseous. | acs.org |
| N-Chlorosuccinimide (NCS) | - | Milder chlorinating agent, often used for activated rings. | acs.org |
| Hydrogen Peroxide / HCl | Polyfluorinated Alcohols | Haloperoxidase-like activity, catalyzes chlorination of less reactive arenes. | acs.org |
Laser ablation is a physical synthesis method used to generate high-energy plasma from a target material. core.ac.uk In the context of chemical synthesis, this technique has been explored for producing complex molecules like fullerenes and polycyclic aromatic hydrocarbons (PAHs). core.ac.ukresearchgate.net
The synthesis of chlorinated PAHs has been achieved by laser ablating a carbon source, such as graphite, in the presence of a chlorine-containing vapor like tetrachloromethane. researchgate.netresearchgate.net This process results in the formation of a series of perchlorinated PAHs, including hexachlorobenzene (B1673134) and octachloronaphthalene. researchgate.net Another approach involves the direct laser ablation of a perchlorinated precursor, which fragments and recombines to form various chlorinated carbon clusters. core.ac.uk
While this method is effective for creating a mixture of highly chlorinated, complex aromatic structures, it lacks the precision required for the targeted synthesis of a specific, partially substituted molecule like this compound. The high-energy, radical-based recombination process is not regioselective and would likely produce a complex and difficult-to-separate mixture of products. Therefore, laser ablation is not considered a practical or directed strategy for obtaining pure this compound.
Negishi Cross-Coupling for Aryl Chlorides and Arylzinc Reagents
Electrophilic Chlorination in Aromatic Systems
Synthesis of Functionalized this compound Derivatives
Functionalization of the this compound framework is crucial for developing materials with tailored characteristics. Synthetic efforts are directed towards introducing additional halogen atoms, leveraging electrochemical methods for novel transformations, and attaching a wide array of aromatic and aliphatic groups.
The introduction of other halogens, such as bromine or iodine, onto the diphenylbenzene core can serve as a handle for further functionalization, for instance, through subsequent cross-coupling reactions. While direct halogenation of 1,3,5-triphenylbenzene (B1329565) has been reported, achieving regioselectivity can be challenging. A more controlled approach involves using pre-functionalized starting materials.
For example, the Finkelstein reaction can be utilized to convert a chloro-substituent to an iodo-substituent. In a related synthesis, 1,4-bis(chloromethyl)-2,3-diphenylbenzene was converted to 1,4-bis(iodomethyl)-2,3-diphenylbenzene by reacting it with potassium iodide (KI) in acetone. google.com A similar strategy could be applied to derivatives of this compound.
Another strategy involves the direct bromination of a related terphenyl compound. For instance, an improved and efficient method for the bromination of 3,5-bis(trifluoromethyl)benzene has been developed, which is a key intermediate for certain terphenyl derivatives. researchgate.net The reaction of 1,3-dichlorobenzene (B1664543) with aryl Grignard reagents can also produce halogenated m-terphenyls. researchgate.net Furthermore, the iododesilylation of silylated precursors using reagents like iodine monochloride represents another route to introduce iodine, although unexpected side reactions, such as chlorination, can occur if an excess of the reagent is used. researchgate.net
Table 1: Selected Halogenation and Halogen Exchange Reactions on Related Phenylbenzene Systems
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 1,4-Bis(chloromethyl)-2,3-diphenylbenzene | KI, Acetone | 1,4-Bis(iodomethyl)-2,3-diphenylbenzene | 78% | google.com |
| 1,4-Bis(hydroxymethyl)-2,3-diphenylbenzene | Thionyl bromide | 1,4-Bis(bromomethyl)-2,3-diphenylbenzene | 87% | google.com |
| 2,6-Br₂-4-Me-1-(NNNC₄H₈)C₆H₂ | n-BuLi, Me₃SiCl | 2,6-(Me₃Si)₂-4-Me-1-(NNNC₄H₈)C₆H₂ | - | researchgate.net |
| 2,6-(Me₃Si)₂-4-MeC₆H₂I | KI | 2,6-(Me₃Si)₂-4-MeC₆H₂I | Good | researchgate.net |
Electrochemical Methods for Diphenylbenzene-Derived Systems
Electrochemical synthesis is emerging as a powerful and green alternative to conventional chemical methods, often avoiding harsh reagents and offering unique reactivity. acs.org These methods can be applied to construct and functionalize diphenylbenzene systems. Anodic cross-coupling, for example, can be used to synthesize symmetric and non-symmetric m-terphenyl (B1677559) diols. acs.org
Electrochemical protocols have been successfully developed for creating complex frameworks like triphenylene (B110318) ketals from catechol derivatives, achieving high yields in gram-scale batches. acs.org While not directly involving this compound, these methods showcase the potential of electrochemistry for building complex polyaromatic systems.
A notable green electrochemical method has been developed for the synthesis of N,N'-diphenylbenzene-1,4-diamine derivatives. dntb.gov.uaresearchgate.net This approach utilizes an electrochemical setup for C-C bond formation reactions, representing a convergent paired strategy that is environmentally benign. uok.ac.ir Such techniques, which involve the electrochemical generation of reactive intermediates like benzoquinonediimines for Michael addition reactions, could potentially be adapted for the functionalization of aminophenyl-substituted derivatives of this compound. uok.ac.ir The primary advantage of these electrochemical reactions is the significant reduction or complete avoidance of reagent waste. acs.org
The attachment of various aromatic and aliphatic groups to the this compound core is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a cornerstone for synthesizing complex aromatic structures, including dendrimers. For instance, 1-bromo-3,5-diphenylbenzene has been coupled with ((1,3,5-triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid using a palladium catalyst to create large, symmetric aromatic dendrimers. nih.govresearchgate.net This demonstrates a viable route for elaborating the this compound structure by coupling it with various arylboronic acids.
Another powerful method for building highly substituted benzene derivatives is the Diels-Alder cycloaddition, often followed by an extrusion of small molecules like CO or CO₂. mdpi.com For example, tetraphenylcyclopentadienone (B147504) can react with substituted acetylenes to yield hexasubstituted benzenes. mdpi.com This strategy allows for the introduction of multiple phenyl and other aromatic moieties in a single step.
Furthermore, dendritic polyphenylenes have been synthesized through a sequence of reactions involving Sonogashira coupling to introduce ethynyl (B1212043) groups, followed by lithiation and conversion to a boronic acid ester, and finally a Diels-Alder reaction to build up the dendritic structure. mpg.de The initial step of this sequence, reacting an ethynyl-functionalized benzene with p-bromoiodobenzene, highlights how new aromatic groups can be selectively added. mpg.de
Table 2: Palladium-Catalyzed Synthesis of Diphenylbenzene Derivatives
| Aryl Halide | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |
| 1-Bromo-3,5-diphenylbenzene | Aryl triboronic acid | Pd(PPh₃)₄, K₂CO₃ | Aromatic Dendrimer | 50% | nih.govresearchgate.net |
| 2-Chloro-4,6-diphenyl-1,3,5-triazine | Aryl triboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Aromatic Dendrimer | 41% | nih.gov |
| 1,2-Dichlorobenzene | Aniline | Pd(dba)₂, P(t-Bu)₃ | N¹,N²-diphenylbenzene-1,2-diamine | 89% | beilstein-journals.org |
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. Key strategies include the use of electrochemical methods, photocatalysis, and the development of atom-economical reactions.
As discussed previously, electrochemical syntheses offer a significant green advantage by replacing stoichiometric chemical oxidants or reductants with electricity, thereby reducing waste. acs.orgdntb.gov.ua The electrochemical synthesis of N,N'-diphenylbenzene-1,4-diamine derivatives is a prime example of a green method based on a Michael reaction, highlighting a sustainable pathway for C-C and C-S bond formation. dntb.gov.uaresearchgate.net
Photocatalysis represents another pillar of green synthesis. Aromatic dendrimers derived from a 2,4,6-triphenyl-1,3,5-triazine (B147588) core, which shares structural motifs with diphenylbenzene systems, have been shown to act as innovative and reusable metal-free photocatalysts. nih.govresearchgate.net These catalysts can efficiently promote reactions like the selective oxidation of benzylamines under mild conditions using visible light, offering an energy-efficient and less polluting alternative to traditional methods. nih.govresearchgate.net
The Suzuki-Miyaura cross-coupling reaction, while reliant on a metal catalyst, can be optimized for greener conditions. For example, the synthesis of a dendrimer from 1-bromo-3,5-diphenylbenzene was successfully carried out in a toluene/ethanol/water solvent system, reducing the reliance on purely organic, and often more hazardous, solvents. nih.govresearchgate.net The development of such protocols is pivotal for advancing sustainable chemical manufacturing. researchgate.net
Mechanistic Investigations of the Carbon-Chlorine Bond Reactivity
The C-Cl bond in aryl chlorides is notably less reactive than in their bromo and iodo counterparts due to its greater bond strength. fiveable.me However, its reactivity can be harnessed through transition metal catalysis and nucleophilic aromatic substitution, each proceeding through distinct mechanistic pathways.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with the oxidative addition of an aryl halide to a low-valent metal center being a crucial initiation step. nih.govnih.gov For aryl chlorides like this compound, this process is generally slower than for aryl bromides or iodides. fiveable.me The mechanism of oxidative addition can proceed through several pathways, including concerted addition, SNAr-type mechanisms, or radical pathways. nih.govlibretexts.org
The concerted mechanism involves the direct insertion of the metal into the C-Cl bond via a three-membered transition state. nih.gov This pathway is common for non-polarized substrates. libretexts.org In contrast, the SNAr-type mechanism involves nucleophilic attack by the metal complex on the carbon atom bearing the chlorine, followed by the departure of the chloride ion. nih.gov Radical pathways are initiated by electron transfer from the metal to the aryl halide. nih.gov The specific mechanism is influenced by the nature of the metal, the ligands, the aryl halide, and the reaction conditions. nih.govnih.gov For instance, palladium-catalyzed reactions often involve the reaction of the aryl chloride with a coordinatively unsaturated Pd(0) species. nih.gov
Table 1: Mechanistic Pathways in Oxidative Addition of Aryl Chlorides
| Mechanism Type | Description | Key Intermediates | Influencing Factors |
| Concerted Addition | Direct insertion of the metal into the C-X bond. nih.gov | Three-membered transition state. nih.gov | Substrate polarity, metal identity. libretexts.org |
| SNAr-type | Nucleophilic attack by the metal on the aryl halide. nih.gov | Meisenheimer-like complex. wikipedia.org | Electronic properties of the aryl halide. openstax.org |
| Radical Pathways | Single electron transfer from the metal to the aryl halide. nih.gov | Aryl radical and metal-halide species. unc.edu | Redox potentials of reactants. nih.gov |
Nucleophilic aromatic substitution (SNAr) offers a direct method for replacing the chlorine atom in this compound with a nucleophile. This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgopenstax.orgallen.in The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.publibretexts.org First, the nucleophile attacks the carbon atom bearing the chlorine, forming the resonance-stabilized Meisenheimer complex. wikipedia.org In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring. pressbooks.pub
The rate of SNAr reactions is highly dependent on the nature of the leaving group, with the reactivity order typically being F > Cl > Br > I. This is contrary to SN1 and SN2 reactions and is because the C-X bond cleavage is not the rate-determining step. allen.in Instead, the formation of the Meisenheimer complex is the slow step, and more electronegative halogens better stabilize the intermediate through an inductive effect. iscnagpur.ac.in
Another, less common, pathway for nucleophilic aromatic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. pressbooks.publibretexts.org This mechanism is favored under harsh conditions with strong bases and is not typically observed with inactivated aryl chlorides like this compound unless forced. pressbooks.pub
Oxidative Addition Processes in Transition Metal Catalysis with Aryl Chlorides
Electronic and Steric Influences on Regioselectivity and Reaction Rates
In the chlorinated meta-terphenyl system, the electronic properties of the substituents and the steric environment around the reactive center play a critical role in determining the outcome of chemical transformations.
The two phenyl groups in this compound are electron-withdrawing by induction but can be electron-donating through resonance. Their presence influences the electron density of the central chlorinated ring. The chlorine atom itself is an electron-withdrawing group via induction, making the attached carbon atom more electrophilic and susceptible to nucleophilic attack. libretexts.org However, the bulky phenyl groups at the meta positions exert significant steric hindrance. ubbcluj.ro This steric crowding can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions and can also affect reaction rates by impeding the approach of reactants. inchem.orgnih.gov
For instance, in electrophilic aromatic substitution reactions on a substituted benzene ring, the directing effects of existing substituents are paramount. msu.edu While the chlorine atom in this compound is a deactivator, it is an ortho-, para-director. libretexts.org However, the steric bulk of the adjacent phenyl groups would likely favor substitution at the para position (C4) or the less hindered ortho position (C6) of the central ring.
Kinetic and Thermodynamic Parameters Governing Transformations of Chlorinated Terphenyls
The feasibility and rate of reactions involving chlorinated terphenyls are governed by kinetic and thermodynamic parameters. For oxidative addition, the reaction of aryl chlorides with a palladium(0) complex is often the rate-limiting step and is typically irreversible. nih.gov The activation energy for this step is influenced by the electronic properties of the aryl chloride. nih.gov
In nucleophilic aromatic substitution, the formation of the Meisenheimer complex is the rate-determining step. allen.in The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups that can delocalize the negative charge. openstax.orgallen.in Computational studies on simpler halogenated benzenes have shown that the Gibbs free energy for nucleophilic substitution increases in the order I < Br < Cl < F, with the reaction being endergonic for fluorobenzene (B45895) and exergonic for the other halobenzenes. researchgate.netnih.gov This trend reflects the strength of the carbon-halogen bond. nih.gov
Table 2: Relative Reactivity in Nucleophilic Aromatic Substitution
| Halogen | C-X Bond Strength | Leaving Group Ability (SNAr) | Rationale |
| F | Strongest | Best | Stabilizes the anionic intermediate through induction; C-F bond cleavage is not rate-limiting. allen.iniscnagpur.ac.in |
| Cl | Strong | Good | Good balance of inductive stabilization and leaving group ability. nih.gov |
| Br | Weaker | Moderate | Less inductive stabilization compared to Cl and F. nih.gov |
| I | Weakest | Poorest | Poor inductive stabilization of the intermediate. nih.gov |
Advanced Spectroscopic and Structural Characterization of 1 Chloro 3,5 Diphenylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-chloro-3,5-diphenylbenzene, both ¹H and ¹³C NMR spectroscopy provide critical data for assigning the positions of hydrogen and carbon atoms within the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms in the benzene (B151609) rings will have characteristic chemical shifts, with the carbon atom bonded to the chlorine atom (C-Cl) exhibiting a distinct shift due to the halogen's inductive effect. Spectra of similar compounds, such as polymers containing dibenzoyl moieties, show aromatic carbon signals in specific regions that help in structural confirmation. researchgate.net
A detailed analysis of the coupling patterns and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allows for the unambiguous assignment of each proton and carbon in the this compound structure.
High-Resolution Mass Spectrometry for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and, consequently, the molecular formula of a compound. For this compound, HRMS provides an exact mass measurement, allowing for the confirmation of its elemental composition (C₁₈H₁₃Cl). nih.gov
This technique can distinguish between molecules with the same nominal mass but different elemental compositions due to the precise mass of each isotope. The high-resolution mass spectrum of this compound would show a characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes). This information, combined with the accurate mass measurement of the molecular ion peak, definitively confirms the molecular formula.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Analysis
For the related compound, 1-bromo-3,5-diphenylbenzene (B177409), X-ray diffraction analysis revealed that it crystallizes in the monoclinic space group with two independent molecules in the asymmetric unit. nih.gov The analysis provided detailed information on the C-Br and C-C bond lengths, as well as the dihedral angles between the benzene rings. nih.gov A similar analysis for this compound would provide analogous data, confirming the connectivity of the atoms and the spatial arrangement of the phenyl groups relative to the central chlorinated benzene ring. Such studies are crucial for understanding intermolecular interactions, like C-H···π interactions, which influence the crystal packing. nih.gov While specific crystallographic data for this compound was not found, the methodology remains the gold standard for solid-state structural elucidation. unimi.itnih.gov
Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential chromatographic techniques for assessing the purity of this compound and for separating it from any potential isomers or impurities.
HPLC: HPLC is widely used for the separation and purification of organic compounds. In the synthesis of related biaryl compounds, column chromatography, a form of liquid chromatography, is employed to purify the desired product. kashanu.ac.ir The purity of the final compound can be confirmed by techniques like NMR spectroscopy after separation. kashanu.ac.ir
GC-MS: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for separating volatile compounds and providing their mass spectra for identification. For instance, GC-MS is used in the analysis of various organic compounds, including halogenated benzenes. nih.govnih.gov The retention time from the GC would be characteristic of this compound, while the mass spectrum would confirm its identity. This method is also crucial for identifying and quantifying any isomeric impurities that may be present from the synthesis.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings, as well as the C-C stretching vibrations within the rings. The C-Cl stretching vibration would also be present, typically in the lower frequency region of the spectrum. For example, in related chlorinated aromatic compounds, these characteristic peaks are used for structural confirmation. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov Aromatic ring vibrations are often strong in Raman spectra. The spectrum of this compound would show distinct bands corresponding to the symmetric vibrations of the benzene rings. Differences in the IR and Raman spectra can be used to deduce information about the molecule's symmetry. americanpharmaceuticalreview.com
The combined use of IR and Raman spectroscopy allows for a comprehensive identification of the functional groups and a deeper understanding of the vibrational modes of this compound. mdpi.commdpi.com
Electron Microscopy (SEM, TEM) in the Context of Catalyst Morphology and Dispersion for Aryl Halide Reactions
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to characterize the morphology, size, and dispersion of catalysts used in organic reactions, such as the synthesis of biaryls from aryl halides. kashanu.ac.irrsc.org While not directly analyzing this compound itself, these techniques are crucial for understanding the efficiency of the catalytic systems used in its synthesis, often through cross-coupling reactions like the Suzuki-Miyaura reaction. acs.orgnih.gov
SEM: SEM provides high-resolution images of the surface morphology of catalyst particles. scielo.brmdpi.com For instance, in the synthesis of diaryl ethers using palladium nanoparticles, SEM is used to characterize the shape and surface features of the nanocatalyst. kashanu.ac.ir
TEM: TEM offers even higher resolution, allowing for the visualization of the size and distribution of catalyst nanoparticles supported on a material. scielo.bruni-regensburg.de Studies on palladium catalysts for Suzuki-Miyaura reactions have used TEM to observe the dispersion of palladium nanoparticles on their support, which is critical for catalytic activity. acs.orgnih.gov Identical location TEM (IL-TEM) can even be used to track the structural evolution of individual catalyst nanoparticles during the reaction. acs.orgnih.gov
The characterization of the catalyst's physical properties by SEM and TEM is vital for optimizing reaction conditions and understanding the catalytic mechanism in the synthesis of compounds like this compound.
Thermal Analysis Techniques (DSC, TGA) for Understanding Molecular Behavior in Condensed Phases
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of materials, including their melting point, decomposition temperature, and thermal stability. ohiolink.edu
DSC: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can be used to determine the melting point of this compound. For the parent compound, 1,3-diphenylbenzene, the melting point is reported to be in the range of 84-88 °C. chemicalbook.com The chlorine substituent in this compound would likely alter this melting point.
TGA: TGA measures the change in mass of a sample as a function of temperature. This provides information about the thermal stability and decomposition temperature of the compound. For example, TGA has been used to study the thermal stability of polymers synthesized from related monomers. researchgate.net For 1-chloro-3-nitrobenzene, the decomposition point is reported to be 300 °C. lobachemie.com TGA of this compound would reveal its stability at elevated temperatures and the temperature at which it begins to decompose.
These thermal analysis techniques are crucial for understanding the behavior of this compound in the solid state and its limitations at high temperatures.
Data Tables
Table 1: Spectroscopic Data for Related Compounds
| Compound | ¹H NMR (ppm) | Analytical Technique | Reference |
|---|---|---|---|
| 1,3-Diphenylbenzene | 7.23 - 7.81 | ¹H NMR | chemicalbook.com |
Table 2: Thermal Properties of Related Compounds
| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Analytical Technique | Reference |
|---|---|---|---|---|
| 1,3-Diphenylbenzene | 84-88 | Not specified | DSC | chemicalbook.com |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1,3-diphenylbenzene |
| 1,2-bis(4-chlorobenzoyl)-3,6-diphenylbenzene |
| 1-bromo-3,5-diphenylbenzene |
| 1-chloro-3-nitrobenzene |
| Diaryl ethers |
Computational Chemistry and Theoretical Modeling of 1 Chloro 3,5 Diphenylbenzene
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 1-chloro-3,5-diphenylbenzene. nih.govarabjchem.org These calculations focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for understanding chemical stability and reactivity. ekb.eg The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of a molecule's stability; a smaller gap generally signifies higher reactivity. researchgate.netajchem-a.comwuxiapptec.com
The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net For aromatic compounds like this compound, the distribution and energy of these orbitals dictate how the molecule interacts with other chemical species. The presence of the electron-withdrawing chlorine atom and the π-conjugated phenyl rings significantly influences the electronic landscape of the central benzene (B151609) ring.
From the energies of the HOMO and LUMO, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ajchem-a.com These descriptors provide a theoretical framework for predicting how this compound will behave in chemical reactions.
Key Reactivity Descriptors:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons ( (I + A) / 2 ).
Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I - A) / 2 ).
Chemical Softness (S): The reciprocal of hardness (1 / η), indicating a higher reactivity.
Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system ( -(I + A) / 2 ).
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (μ² / 2η).
Table 1: Representative Global Reactivity Descriptors (Illustrative) This table is illustrative, based on general principles of DFT calculations for similar aromatic compounds, as specific values for this compound were not found in the search results.
| Parameter | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron |
| Electronegativity (χ) | χ = (I + A) / 2 | Electron attracting tendency |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | S = 1 / η | Ease of charge transfer |
| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity to accept electrons |
Prediction of Spectroscopic Signatures via Computational Methods
Computational methods, especially DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting the spectroscopic signatures of molecules like this compound, which can then be compared with experimental data for structural confirmation. nih.gov
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov For this compound, this would involve calculating the magnetic shielding tensors for each nucleus, which are highly sensitive to the local electronic environment. The predicted shifts for the protons and carbons on the central chlorinated ring and the appended phenyl rings would help in assigning the peaks in an experimental spectrum. nanobioletters.com
IR Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) spectrum can be computed. nih.gov This allows for the identification of characteristic vibrational modes, such as C-H stretching of the aromatic rings, C-C stretching within the rings, and the C-Cl stretching frequency. Comparing the computed spectrum with the experimental one aids in confirming the molecular structure and functional groups. nanobioletters.com
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra (UV-Vis). nih.gov For π-conjugated systems like this compound, these calculations can identify the primary electronic transitions, such as π → π* transitions, and their corresponding absorption wavelengths (λmax). researchgate.net These transitions are responsible for the molecule's absorption of ultraviolet and visible light. acs.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment. mdpi.comscielo.org.co
Conformational Analysis: The primary conformational freedom in this compound lies in the rotation of the two phenyl groups around the single bonds connecting them to the central benzene ring. MD simulations can explore the potential energy surface associated with these torsional angles. chemrxiv.orgnih.gov This analysis reveals the most stable (lowest energy) conformations and the energy barriers between different rotational states (rotamers). researchgate.net For terphenyl derivatives, "propeller" or "2-up-1-down" conformations are often observed. researchgate.net
Intermolecular Interactions: MD simulations can model how molecules of this compound interact with each other in a condensed phase or with solvent molecules. capes.gov.br These simulations can quantify non-covalent interactions such as π-π stacking between the phenyl rings and van der Waals forces. researchgate.net Understanding these interactions is crucial for predicting physical properties like melting point, boiling point, and solubility. In a simulation box, one can observe how the molecules arrange themselves, for instance, whether the phenyl rings from adjacent molecules prefer a parallel-displaced or T-shaped arrangement.
Solvatochromic Analysis and Estimation of Dipole Moments for Related Derivatives
Solvatochromism refers to the change in a substance's color (or more broadly, its UV-Vis absorption spectrum) when dissolved in different solvents. mdpi.com This phenomenon is directly related to the molecule's dipole moment and how it interacts with the polarity of the solvent.
Solvatochromic Analysis: While specific solvatochromic data for this compound is limited, studies on related compounds like substituted phenylindoles and nitrones show that the absorption and fluorescence spectra shift depending on solvent properties like dielectric constant and refractive index. scirp.orgijera.com For polar molecules, the excited state is often more polar than the ground state. In such cases, polar solvents stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence spectrum. Linear correlation models, such as the Lippert-Mataga, Bakshiev, or Reichardt-Dimroth approaches, are used to analyze these shifts and extract information about the molecule's properties. mdpi.comijera.comnih.gov
Reaction Pathway Energetics and Transition State Analysis
Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the study of reaction mechanisms, energetics, and the structures of short-lived transition states. rsc.orgrsc.org
Reaction Pathway Energetics: For a proposed reaction involving this compound, such as a nucleophilic aromatic substitution or a cross-coupling reaction, quantum chemical calculations can determine the energies of the reactants, intermediates, transition states, and products. researchgate.net The difference in energy between the reactants and the highest-energy transition state gives the activation energy (ΔG‡) of the reaction, which is the primary determinant of the reaction rate. rsc.org
Transition State Analysis: A transition state is a first-order saddle point on the potential energy surface. rsc.org Computational algorithms can locate the precise geometry of a transition state. rsc.org Analysis of this structure provides critical information about bond breaking and bond formation during the reaction. For example, in a Suzuki coupling reaction to form the C-C bonds of the terphenyl structure, calculations could model the oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst, identifying the rate-limiting step of the catalytic cycle. rsc.org While specific studies on this compound were not found, the general methodology is widely applied in organic chemistry to predict reaction outcomes and design new synthetic routes. rsc.orgrsc.org
Applications and Advanced Functional Materials Derived from 1 Chloro 3,5 Diphenylbenzene
Strategic Role as an Intermediate in Multi-Step Organic Synthesis
The strategic importance of 1-chloro-3,5-diphenylbenzene in organic synthesis lies in its function as a key intermediate. The chlorine atom provides a reactive site for various cross-coupling reactions, allowing for the construction of more complex, multi-phenylene structures. This is exemplified by the synthesis of its bromo-analogue, 1-bromo-3,5-diphenylbenzene (B177409), which is itself prepared from 1,3,5-tribromobenzene (B165230) through a Suzuki-Miyaura cross-coupling reaction. nih.gov Such halogenated terphenyls are foundational in building larger molecules. nih.govresearchgate.net
The order of reactions is critical in multi-step synthesis involving such aromatic compounds. lumenlearning.com For instance, to create specific substitution patterns on the benzene (B151609) rings, the directing effects of the existing substituents must be carefully considered. lumenlearning.comlibretexts.org The synthesis of complex structures like π-extended 1,4-azaborines has been achieved starting from commercially available 1,3-dibromo-5-chlorobenzene (B31355), highlighting the utility of these halogenated scaffolds in creating novel materials through sequences of reactions like the Buchwald-Hartwig coupling. nih.gov This step-by-step assembly allows for precise control over the final molecular architecture, making compounds like this compound indispensable in the synthetic chemist's toolbox for creating larger, functional molecules. sathyabama.ac.in
Development of Fluorescent Molecular Sensors and Probes from meta-Terphenyl Architectures
The meta-terphenyl framework, of which this compound is a primary example, is fundamental to the development of sophisticated fluorescent molecular sensors. mdpi.comvulcanchem.com Derivatives of meta-terphenyls have been successfully employed as versatile fluorescent probes for the real-time monitoring of various photopolymerization processes. rsc.orgpk.edu.plresearchgate.net These sensors, often based on a 2-amino-4,6-diphenyl-benzene-1,3-dicarbonitrile core, exhibit changes in their fluorescence intensity that can be correlated with the progress of polymerization, providing valuable kinetic information without disrupting the reaction. rsc.orgpk.edu.pl
These probes have demonstrated high sensitivity and stability, making them suitable for tracking both cationic and free-radical polymerization reactions. pk.edu.pl The unique photophysical properties of the terphenyl structure, such as strong absorption in the UV range and fluorescence emission in the blue region, are key to their function as sensors. vulcanchem.com The ability to modify the terphenyl backbone allows for the fine-tuning of these properties to suit specific applications, including the detection of biologically relevant reactive oxygen species (ROS) by dihydro-m-terphenyl derivatives that become fluorescent upon oxidation. mdpi.com
Table 1: Applications of m-Terphenyl-Based Fluorescent Sensors
| Sensor Application | Monitored Process | Key Finding | Reference |
| Hybrid Photopolymerization | Cationic and Free-Radical Polymerization | Allows for real-time, non-destructive monitoring of complex polymerization kinetics. | rsc.orgpk.edu.pl |
| Free-Radical Photopolymerization | Industrial Polymer Synthesis | Provides key information on reaction progress, crucial for process optimization. | rsc.org |
| Biological Oxidant Detection | Detection of Reactive Oxygen Species (ROS) | Dihydro-m-terphenyls act as "turn-on" fluorescent probes upon oxidation by ROS. | mdpi.com |
Catalytic Applications of Derivatives and Related Systems
Palladium-Based Catalysis for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Derivatives of this compound and its analogs are crucial electrophiles in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. organic-chemistry.orgnih.govliv.ac.uk The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, frequently utilizes aryl halides like 1-bromo-3,5-diphenylbenzene to react with boronic acids, creating new C-C bonds with high efficiency and selectivity. nih.govresearchgate.net
For example, the synthesis of complex aromatic dendrimers has been achieved by coupling 1-bromo-3,5-diphenylbenzene with a triazine-based triboronic acid using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0). nih.govresearchgate.net Similarly, the Buchwald-Hartwig amination, another key palladium-catalyzed reaction, allows for the formation of C-N bonds by coupling aryl halides with amines. This reaction has been used in the synthesis of precursors for 1,4-azaborine-embedded materials starting from 1,3-dibromo-5-chlorobenzene. nih.gov The choice of palladium precursor and ligands is critical for the success of these reactions, with various systems developed to optimize yield and functional group tolerance. mdpi.com
Photocatalytic Performance of Terphenyl-Derived Dendrimers
Dendrimers, which are highly branched, tree-like macromolecules, synthesized from terphenyl units have shown significant promise as innovative photocatalysts. acs.orgresearchgate.net Research has demonstrated that aromatic dendrimers structurally derived from a 1-bromo-3,5-diphenylbenzene building block can act as efficient and selective metal-free photocatalysts. researchgate.netnih.gov
Specifically, these dendrimers, bearing 2,4,6-triphenyl-1,3,5-triazine (B147588) cores, have been successfully used for the oxidation of various benzylamines to their corresponding N-benzylidene benzylamines under mild, visible-light-driven conditions. nih.gov This application represents a green chemistry approach, avoiding the toxic metal complexes and harsh reaction conditions often associated with traditional catalytic oxidation processes. researchgate.net The unique architecture of these dendrimers, combining the rigid terphenyl scaffold with photoactive triazine units, facilitates the efficient generation and separation of photogenerated charges, which is key to their catalytic activity. nih.gov
Contributions to the Synthesis of Advanced Polymers and Resins
The rigid and sterically bulky nature of the this compound framework makes it a valuable component in the synthesis of advanced polymers and resins with unique properties. researchgate.netnycu.edu.tw Terphenyl-containing monomers can be polymerized to create materials with high thermal stability and specific luminescent characteristics.
One notable application is the synthesis of poly(p-phenylenevinylene) (PPV) derivatives. For instance, the monomer 5-((4-(benzyloxy)phenoxy)methyl)-1,4-di(chloromethyl)-2,3-diphenylbenzene, which contains a terphenyl core, has been synthesized and polymerized via the Gilch method. researchgate.net The resulting polymer is partially soluble in chlorinated solvents and exhibits bluish-green fluorescence, indicating its potential for light-emitting applications. researchgate.net Furthermore, meta-terphenyl derivatives are used as fluorescent probes to monitor the formation of complex polymer structures like interpenetrated polymer networks (IPNs) and copolymers in real-time. rsc.org This dual role, as both a structural component and an analytical tool, underscores the versatility of terphenyl compounds in modern polymer chemistry.
Potential as Precursors for Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)
The unique photophysical properties of molecules derived from this compound make them excellent candidates for use in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). pubcompare.aijmaterenvironsci.comgoogle.comambeed.com The terphenyl core provides a rigid, thermally stable scaffold that can be functionalized to create materials with tailored electronic and light-emitting properties. bohrium.combohrium.com
Aromatic dendrimers synthesized from 1-bromo-3,5-diphenylbenzene and triazine cores have been explicitly used in the construction of OLEDs. nih.gov These materials can serve as host materials in the emissive layer of an OLED. pubcompare.ai Furthermore, polymers derived from terphenyl-based monomers, such as the poly(2,3-diphenyl-p-phenylenevinylene) derivatives, are investigated for their electroluminescent properties. nycu.edu.tw Theoretical studies on materials combining terphenyl and pyrrole (B145914) units also suggest their suitability for OLED applications due to their electronic properties, such as the energy levels of their HOMO and LUMO orbitals. jmaterenvironsci.comgrowingscience.com The development of π-extended 1,4-azaborines from precursors like 1,3-dibromo-5-chlorobenzene has led to materials for ultrapure blue-emitting OLEDs, showcasing the potential of halogenated terphenyls in creating next-generation display technologies. nih.gov
Table 2: Summary of Optoelectronic Device-Related Research
| Material Type | Precursor Mentioned | Target Application | Key Property/Finding | Reference |
| Aromatic Dendrimers | 1-Bromo-3,5-diphenylbenzene | OLED Construction | Serve as innovative photocatalysts and building blocks for emissive layers. | nih.govresearchgate.net |
| Poly(phenylene vinylene) Derivatives | Terphenyl-based dichloromethyl monomers | Light-Emitting Polymers | Polymers exhibit bluish-green fluorescence under UV light. | researchgate.net |
| π-Conjugated Oligomers | Terphenyl and Pyrrole units | OLED Materials | Computational studies confirm favorable electronic properties (HOMO/LUMO levels) for OLEDs. | jmaterenvironsci.comgrowingscience.com |
| 1,4-Azaborine-Embedded PAHs | 1,3-Dibromo-5-chlorobenzene | Ultrapure Blue OLEDs | Resulting materials exhibit narrow, deep-blue emission spectra. | nih.gov |
Future Research Directions and Emerging Paradigms for Chlorinated Terphenyls
Development of More Sustainable and Atom-Economical Synthetic Routes
Future research is directed at developing more sustainable synthetic pathways. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a significant improvement. researchgate.netresearchgate.netnih.gov These methods allow for the precise construction of the terphenyl skeleton by coupling pre-functionalized aromatic rings, offering high selectivity and yield. researchgate.net For instance, 1-bromo-3,5-diphenylbenzene (B177409) can be synthesized via a Suzuki-Miyaura cross-coupling reaction from 1,3,5-tribromobenzene (B165230). researchgate.netnih.gov Another promising avenue is the use of C-H activation, which offers a highly atom-economical route to creating carbon-carbon bonds directly, avoiding the need for pre-halogenated starting materials. researchgate.net While C-H activation is well-suited for symmetrical products, further development is needed to control selectivity for unsymmetrical molecules like 1-chloro-3,5-diphenylbenzene. researchgate.net
| Synthetic Method | Description | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Direct Chlorination | Progressive chlorination of the terphenyl backbone using a chlorinating agent and catalyst. | Cost-effective and scalable for industrial production. | Often lacks selectivity, leading to isomeric mixtures and waste. | inchem.org |
| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction between an aryl halide and an arylboronic acid to form C-C bonds. | High selectivity, versatility, and efficiency in creating both symmetrical and unsymmetrical terphenyls. | Requires pre-functionalized starting materials. | researchgate.netresearchgate.netnih.gov |
| C-H Activation | Direct formation of C-C bonds by activating a carbon-hydrogen bond, avoiding pre-functionalization. | Highly atom-economical and reduces synthetic steps. | Controlling regioselectivity for unsymmetrical products remains a challenge. | researchgate.net |
Investigation of Novel Reactivity Modes for the Chemically Inert Carbon-Chlorine Bond
The carbon-chlorine (C-Cl) bond in aromatic compounds like this compound is known for its chemical inertness. inchem.org This stability is valuable for many applications where resistance to degradation is required. However, this same property presents a challenge for chemists wishing to use the chlorine atom as a "handle" for further functionalization. The chlorine atom's electron-withdrawing nature and the strength of the C-Cl bond make it a poor leaving group in many standard reactions.
Future research is focused on unlocking new modes of reactivity for this bond. One established, yet continually explored, method is nucleophilic aromatic substitution (SNAr). In SNAr reactions, the chlorine atom can be replaced by various nucleophiles, a process that is significantly enhanced if the aromatic ring is activated by other electron-withdrawing groups. ekb.eg Research into SNAr on fluorinated substrates provides a model for how highly halogenated systems can be selectively functionalized. ekb.eg Additionally, transition metal catalysis offers powerful tools to activate the C-Cl bond, enabling cross-coupling reactions where the chlorine is replaced with other functional groups, thereby expanding the molecular complexity and utility of the chlorinated terphenyl scaffold. The introduction of a chlorine atom can also influence biological activity by increasing lipophilicity and affecting interactions with biological targets. researchgate.net
Rational Design and Synthesis of Next-Generation Catalytic Systems
Catalysis is central to the synthesis and functionalization of chlorinated terphenyls. The development of more efficient and selective catalysts is a key area of ongoing research. For the synthesis of the terphenyl framework itself, advancements in palladium catalysts for Suzuki-Miyaura reactions are crucial. Research has focused on creating robust and recyclable catalyst systems, such as those anchored on polymers, to improve sustainability. researchgate.net
A particularly innovative frontier is the development of catalysts for stereoselective reactions. For certain terphenyls that exhibit atropisomerism (chirality arising from restricted rotation around a single bond), catalytic methods are being designed to control the 3D structure. Recent breakthroughs include the use of Brønsted basic guanidinylated peptides as catalysts for efficient atroposelective chlorination, allowing for the synthesis of specific chlorinated stereoisomers. nih.govacs.orgyale.edu Chiral anion phase-transfer catalysis is another strategy employed to achieve catalyst control over the stereochemical outcome of halogenation reactions. nih.govacs.org These advanced catalytic systems provide unprecedented control over molecular architecture, which is critical for applications in materials science and medicinal chemistry.
Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis and Property Estimation
Furthermore, ML is being used for property estimation. By training models on datasets of molecules with known characteristics, AI can predict the physical, chemical, and even biological properties of new, unsynthesized compounds. researchgate.netacs.orgbiorxiv.orgresearchgate.net For halogenated compounds, ML models can predict bond dissociation energies, nih.gov interaction strengths like halogen bonding, researchgate.netacs.org and quantum chemical properties. biorxiv.orgresearchgate.netnih.gov This predictive power allows for the in silico screening of vast virtual libraries of potential chlorinated terphenyl derivatives to identify candidates with desirable properties for specific applications before committing to their synthesis.
Exploration of this compound in Emerging Advanced Material Applications
While historically, chlorinated terphenyls were used in applications like heat-transfer fluids and lubricants due to their stability, inchem.orgchemicalbook.com future research is aimed at harnessing their unique electronic and photophysical properties for advanced materials. The rigid, conjugated structure of the terphenyl backbone, modified by the electronic effects of the chlorine substituent, makes this compound and its derivatives attractive building blocks.
One promising area is organic electronics. Terphenyl derivatives are being investigated for use in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and solar cells. nih.govacs.org The introduction of halogen atoms can tune the electronic properties and influence molecular packing, which is critical for device performance. mdpi.com For example, fluorinated terphenyls are valued as components in liquid crystal mixtures due to their stability and dielectric properties, and similar principles may apply to chlorinated analogs. acs.org The compound this compound can also serve as a key intermediate or precursor in the synthesis of more complex molecules, such as dendrimers or specialized polymers for applications ranging from photocatalysis to photonics. nih.govsmolecule.comohiolink.edu
| Application Area | Relevant Properties of Chlorinated Terphenyls | Potential Role of this compound | Reference |
|---|---|---|---|
| Organic Electronics (OLEDs, OTFTs) | Chemical stability, tunable electronic properties, defined molecular structure for packing. | As a core building block or precursor for emissive or charge-transport materials. | nih.govacs.org |
| Liquid Crystals | Rod-like molecular shape, chemical and thermal stability, specific dielectric anisotropy. | Component in liquid crystal mixtures to modify physical properties. | acs.orgsmolecule.com |
| Advanced Polymers | Rigid backbone for high-performance polymers, site for further functionalization. | Monomer or precursor for polymers with tailored optical or thermal properties. | ohiolink.edu |
| Synthetic Precursor | A stable, well-defined scaffold for building more complex molecules. | Intermediate in the multi-step synthesis of complex organic molecules, including dendrimers and pharmaceuticals. | mdpi.comsmolecule.com |
Q & A
Q. What are the optimal synthetic routes for 1-chloro-3,5-diphenylbenzene, and how can purity be validated?
- Methodological Answer : A viable route involves Friedel-Crafts alkylation of benzene with 3,5-diphenylbenzene followed by chlorination using sulfuryl chloride (SOCl) under inert conditions. Key factors include:
- Temperature control : Maintain 0–5°C during chlorination to minimize side reactions .
- Catalyst selection : Use AlCl for electrophilic aromatic substitution, but ensure rigorous exclusion of moisture.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Validate via:
- GC-MS : Retention time and molecular ion peak (M at m/z 294).
- NMR : H-NMR should show singlet peaks for aromatic protons (δ 7.2–7.5 ppm) and absence of unreacted starting material .
Q. How can researchers confirm the regioselectivity of chlorination in this compound?
- Methodological Answer : Regioselectivity is influenced by steric hindrance from diphenyl groups. Confirm via:
- X-ray crystallography : Resolve the crystal structure to verify substitution patterns.
- NOESY NMR : Correlate spatial proximity of substituents to confirm chlorine positioning .
- Computational modeling : DFT calculations (e.g., Gaussian) predict favorable chlorination sites based on electron density maps .
Advanced Research Questions
Q. How do steric and electronic effects impact the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric effects : Bulky diphenyl groups hinder Suzuki-Miyaura coupling. Optimize by:
- Using Pd catalysts with bulky ligands (e.g., SPhos) to reduce steric clash .
- Increasing reaction temperature (80–100°C) to enhance kinetic accessibility.
- Electronic effects : Electron-withdrawing chlorine reduces electron density, slowing nucleophilic attacks. Counteract by:
- Activating the aryl chloride with CuI or microwave-assisted heating .
- Validation : Monitor reaction progress via F-NMR (if fluorinated partners are used) or LC-MS .
Q. How should researchers address contradictions in reported yields for this compound synthesis?
- Methodological Answer : Discrepancies arise from variations in:
- Chlorination agents : SOCl vs. Cl gas (the latter requires strict stoichiometric control).
- Solvent polarity : Non-polar solvents (e.g., CCl) favor mono-chlorination, while polar solvents may induce di-substitution .
- Workup protocols : Incomplete removal of AlCl residues can artificially inflate yields.
Resolution : - Replicate conditions from literature with high reproducibility (e.g., reports 63% yield via controlled chlorination).
- Use internal standards (e.g., anthracene) for quantitative GC-MS calibration .
Q. What advanced techniques characterize the electronic properties of this compound for materials science applications?
- Methodological Answer :
- Cyclic voltammetry (CV) : Measure redox potentials to assess electron-withdrawing capacity. Chlorine substituents typically shift oxidation peaks by +0.3–0.5 V .
- UV-Vis spectroscopy : Monitor transitions; diphenyl groups extend conjugation (absorption ~260–300 nm).
- Theoretical studies : HOMO-LUMO gaps calculated via DFT align with experimental bandgap data for OLED or photovoltaic applications .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
